Home > Products > Screening Compounds P94954 > 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline
4-{1-azabicyclo[2.2.2]octan-4-yl}aniline - 160132-43-4

4-{1-azabicyclo[2.2.2]octan-4-yl}aniline

Catalog Number: EVT-6301545
CAS Number: 160132-43-4
Molecular Formula: C13H18N2
Molecular Weight: 202.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-2-[(1-Phenylsulfonyl-1H-indol-3-yl)methylene]-1-azabicyclo[2.2.2]octan-3-one semicarbazone

Compound Description: This compound features a 1-azabicyclo[2.2.2]octan-3-one core, modified with a semicarbazone group at the 3-position and a (1-phenylsulfonyl-1H-indol-3-yl)methylene substituent at the 2-position. The reported crystal structure reveals a Z configuration for the exocyclic double bond. []

Relevance: This compound highlights the potential for functionalization at the 2- and 3-positions of the 1-azabicyclo[2.2.2]octane scaffold, as seen in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The presence of the indole and phenylsulfonyl groups introduces potential for diverse biological activity. []

(±)‐3‐(4‐Methylphenyl)‐1‐azabicyclo[2.2.2]octan‐3‐ol

Compound Description: This compound represents a series of (±)‐3‐aryl‐1‐azabicyclo[2.2.2]octan‐3‐ols studied for their structural properties using NMR and X-ray crystallography. This specific derivative features a 4-methylphenyl group at the 3-position and a hydroxyl group, highlighting substitutions possible on the bicyclic system. []

Relevance: This compound shares the core 1-azabicyclo[2.2.2]octane structure with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The variations at the 3- and 4-positions emphasize the versatility of this scaffold for exploring structure-activity relationships. []

(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol

Compound Description: This compound is a racemic azabicyclo[2.2.2]octan-3-ol derivative featuring a (Z)-2-thienylmethylene substituent at the 2-position. The crystal structure reveals the presence of four independent molecules in the asymmetric unit, showcasing conformational flexibility. []

Relevance: The structural similarity to 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline lies in the shared 1-azabicyclo[2.2.2]octane framework. This compound demonstrates the feasibility of introducing heterocyclic substituents, in this case, a thienyl group, at the 2-position. []

(Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Compound Description: This compound is characterized by a 1-azabicyclo[2.2.2]octan-3-one core, with a (Z)-3-hydroxy-4-methoxybenzylidene moiety at the 2-position. The crystal structure confirms the Z configuration of the exocyclic double bond. []

Relevance: Similar to 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, this compound demonstrates the feasibility of modifying the 1-azabicyclo[2.2.2]octane core at the 2-position. The presence of a substituted benzylidene group highlights the potential for introducing diverse aromatic substituents. []

(Z)‐2‐(4‐Methoxy­benzyl­idene)‐1‐aza­bicyclo­[2.2.2]octan‐3‐one

Compound Description: This compound is an analog of the previous compound, featuring a (Z)-4-methoxybenzylidene substituent at the 2-position of the 1-azabicyclo[2.2.2]octan-3-one core. This variation explores the impact of substituent position on the aromatic ring. []

Relevance: This compound further emphasizes the structural diversity possible by modifying the 2-position of the 1-azabicyclo[2.2.2]octane system, as seen in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The methoxy group on the benzylidene moiety offers a point for further structural elaboration. []

(Z)-2-(4-Methylbenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Compound Description: This compound features a 1-azabicyclo[2.2.2]octan-3-one core substituted at the 2-position with a (Z)-4-methylbenzylidene moiety. The structure was confirmed by X-ray crystallography, confirming the Z configuration of the double bond. []

Relevance: This compound, along with the previous two entries, showcases a series of structurally related analogs that highlight the versatility of the 1-azabicyclo[2.2.2]octan-3-one scaffold for exploring SAR by modifying the substituent at the 2-position. This relates to the structure of 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, where the substitution is present at the 4-position of the azabicyclo[2.2.2]octane core. []

2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one

Compound Description: This compound is synthesized from 4-piperidinecarboxylic acid and exhibits a 1-azabicyclo[2.2.2]octan-3-one core. The key structural feature is the presence of two hydroxymethyl groups at the 2-position, potentially influencing its chemical and biological properties. []

Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline has a substituent at the 4-position, this compound demonstrates the possibility of incorporating polar substituents, like hydroxymethyl groups, at different positions on the 1-azabicyclo[2.2.2]octane scaffold, potentially leading to different pharmacological profiles. []

(1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate

Compound Description: This compound features a bicyclic OP(OCH2)3C cage system fused to the 1-azabicyclo[2.2.2]octane core. The presence of the phosphate group and the 4-methylbenzenesulfonate ester introduces distinct chemical properties compared to other related compounds. []

Relevance: This compound highlights the potential for creating complex heterocyclic systems incorporating the 1-azabicyclo[2.2.2]octane framework, further expanding the structural diversity possible from this scaffold, as seen with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. []

(Z)‐2‐[1‐(4‐Methyl­phenyl­sulfon­yl)‐1H‐indol‐3‐ylmethyl­ene]‐1‐aza­bicyclo­[2.2.2]octan‐3‐one

Compound Description: This compound incorporates both indole and phenylsulfonyl moieties, similar to a previously discussed compound. It features a 1-azabicyclo[2.2.2]octan-3-one core substituted at the 2-position with a (Z)-[1-(4-methylphenylsulfonyl)-1H-indol-3-yl]methylene group. []

Relevance: The structural similarities with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline lie in the shared 1-azabicyclo[2.2.2]octane framework. This compound emphasizes the possibility of introducing bulky and structurally complex substituents at the 2-position, which could significantly impact its interactions with biological targets. []

(1S,2R,4S)-2-Bromomethyl-1-azabicyclo[2.2.2]octan-5-one

Compound Description: This compound, derived from Quincorine, features a 1-azabicyclo[2.2.2]octan-5-one core with a bromomethyl group at the 2-position and three stereogenic centers. It represents a chiral building block for further synthetic elaborations. []

Relevance: This compound shares the core 1-azabicyclo[2.2.2]octane structure with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The presence of the bromomethyl group introduces a synthetic handle for further functionalization, highlighting the potential for diverse modifications on this scaffold. []

(Z)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one

Compound Description: This compound is another example of a 1-azabicyclo[2.2.2]octan-3-one derivative with a (Z)-3-methoxybenzylidene moiety at the 2-position. Its crystal structure reveals two independent molecules, each with distinct conformations of the methoxybenzylidene group. []

Relevance: This compound, along with other benzylidene derivatives discussed, underscores the structural diversity achievable by modifying the 2-position of the 1-azabicyclo[2.2.2]octane system, much like the 4-position substitution in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This highlights the potential for fine-tuning physicochemical properties through subtle structural changes. []

(Z)-2-(1-Benzyl-5-nitro-1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one

Compound Description: This compound is characterized by a 1-azabicyclo[2.2.2]octan-3-one core with a (Z)-2-(1-benzyl-5-nitro-1H-indol-3-yl)methylene substituent. The crystal structure reveals the Z configuration of the double bond and the planar nature of the indole ring system. []

Relevance: The presence of both the indole and nitro groups in this compound, in addition to the 1-azabicyclo[2.2.2]octane system present in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, offers potential for interesting biological activities and highlights the possibility of incorporating a diverse range of substituents on the bicyclic core. []

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide Hydrochloride (PNU-282987)

Compound Description: PNU-282987, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist, features a 1-azabicyclo[2.2.2]octane core directly linked to a 4-chlorobenzamide moiety at the 3-position. It exhibits therapeutic potential for schizophrenia by modulating GABAergic neurotransmission and improving sensory gating deficits. [, ]

Relevance: PNU-282987 emphasizes the importance of the 1-azabicyclo[2.2.2]octane scaffold, also present in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, in developing pharmacologically active compounds. The direct attachment of the benzamide at the 3-position, instead of through a linker, highlights different approaches to modifying the core structure. [, ]

(RS)-1-azabicyclo[2.2.2]oct-3-yl (RS)-α-hydroxy-α-(4-iodophenyl)-α-phenylacetate

Compound Description: This compound served as a precursor for radioiodinated derivatives designed as potential muscarinic receptor imaging agents. It features a 1-azabicyclo[2.2.2]octane moiety linked to an α-hydroxy-α-(4-iodophenyl)-α-phenylacetate group through the nitrogen atom at the 3-position. []

Relevance: This compound demonstrates the versatility of the 1-azabicyclo[2.2.2]octane scaffold, present in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, for developing radiopharmaceuticals. The incorporation of iodine and the ester linkage highlights potential modifications for imaging and targeted delivery. []

(R)-(−)-1-Azabicyclo[2.2.2]Oct-3-yl-(R)-(+)-α-Hydroxy-α-(4-[125I]Iodophenyl)-α-Phenyl Acetate and (R)-(−)-1-Azabicyclo[2.2.2]Oct-3-Yl-(S)-(−)-α-hydroxy-α-(4-[125I]iodophenyl)-α-phenyl acetate

Compound Description: These two compounds are radioiodinated stereoisomers designed as potential radiopharmaceuticals targeting muscarinic acetylcholine receptors (MAcChR). They feature a 1-azabicyclo[2.2.2]octane moiety linked to an α-hydroxy-α-(4-[125I]iodophenyl)-α-phenylacetate group at the 3-position. [, ]

Relevance: These compounds further emphasize the utility of the 1-azabicyclo[2.2.2]octane core, shared with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, in developing targeted imaging agents. The different stereoisomers highlight the importance of stereochemistry in modulating pharmacological activity. [, ]

(3R)-3-(6-chloropyrazin-2-yl)-1-azabicyclo [2.2.2] octane

Compound Description: This compound is a functionally selective muscarinic agonist. It features a 1-azabicyclo[2.2.2]octane core directly linked to a 6-chloropyrazin-2-yl moiety at the 3-position. []

Relevance: This compound showcases the pharmacological potential of directly attaching heterocycles to the 1-azabicyclo[2.2.2]octane scaffold, similar to the phenyl group in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. The use of a chloropyrazine instead of chlorobenzene provides insights into the structure-activity relationship of muscarinic agonists. []

N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline Fumarate (SK-946)

Compound Description: SK-946, under investigation for Alzheimer’s disease treatment, exhibits high selectivity for the muscarinic M1 receptor. It features a 2-nitroaniline group connected to a 1-azabicyclo[3.3.0]octane ring through an ethylamine linker. It shows promise in increasing inositol phosphate production and improving cognitive deficits. []

Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline contains a 1-azabicyclo[2.2.2]octane system, SK-946 incorporates a 1-azabicyclo[3.3.0]octane moiety. This difference in the bicyclic system provides insights into the structure-activity relationship of muscarinic ligands and highlights the impact of ring size on pharmacological activity. []

(±)-4-amino-N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-5-chloro-2,3-dihydro-2-methylbenzo[b]furan-7-carboxamide

Compound Description: This compound and its enantiomers were investigated for their serotonin 5-HT4 receptor agonistic activity. It features a 1-azabicyclo[3.3.0]octane ring linked to a substituted benzofuran carboxamide through an ethylamine linker. The (S)-(-) enantiomer displayed higher activity than its counterpart. []

Relevance: Similar to SK-946, this compound features a 1-azabicyclo[3.3.0]octane moiety, differing from the 1-azabicyclo[2.2.2]octane core in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This difference highlights the impact of ring size variations on receptor binding and activity profiles. []

1-[N-(1-azabicyclo[3.3.0]octan-5-yl)methyl-N-methylamino]-4-nitronaphthalene

Compound Description: This compound exhibits high affinity and selectivity for the muscarinic M1 receptor. It features a 1-azabicyclo[3.3.0]octane ring linked to a 4-nitronaphthalene moiety through a methylamino bridge. It demonstrates potential in improving cognitive function in scopolamine-induced mice. []

Relevance: Similar to the previous two compounds, this compound features a 1-azabicyclo[3.3.0]octane moiety, contrasting with the 1-azabicyclo[2.2.2]octane system in 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This comparison emphasizes the significance of the bicyclic system in determining receptor selectivity and pharmacological activity. []

6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane and 3-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.1]heptane and 3-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.2]octane

Compound Description: These compounds represent a series of azabicycloalkanes investigated as muscarinic ligands. They feature different bicyclic ring systems, namely [3.2.1], [2.2.1], and [2.2.2], each substituted with a 3-propylthio-1,2,5-thiadiazol-4-yl group. These compounds were synthesized as stereoisomers and exhibited varying affinities for muscarinic receptors. []

Relevance: This series of compounds, particularly the 3-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[2.2.2]octane analogs, share the same bicyclic core as 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline. This comparison emphasizes the importance of substituent effects and stereochemistry in modulating the activity and selectivity profiles of compounds with this core structure. []

(7, 8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine

Compound Description: This compound, designed as a potential antiprotozoal agent, exhibits remarkable in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. It features a 2-azabicyclo[3.2.2]nonane scaffold with two phenyl groups at the 7- and 8-positions and a dimethylamino substituent at the 5-position. []

Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline incorporates a 1-azabicyclo[2.2.2]octane system, this compound features a 2-azabicyclo[3.2.2]nonane core. This structural difference, specifically the expanded ring size and the different nitrogen position, provides insights into the influence of these modifications on antiprotozoal activity. []

4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide (PZ‐1150)

Compound Description: PZ-1150 is a potent 5‐HT7 receptor antagonist with antidepressant and anxiolytic properties. It contains an 8-azabicyclo[3.2.1]octane moiety linked to a substituted benzenesulfonamide through a propoxyphenethyl chain. Its metabolic pathways were investigated in various models. []

Relevance: While 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline features a 1-azabicyclo[2.2.2]octane core, PZ-1150 incorporates an 8-azabicyclo[3.2.1]octane moiety. This difference highlights the impact of ring size and nitrogen position on the pharmacological properties of these bicyclic systems. []

(1'S,3'R,4'S)-N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (20) and (1'S,3'R,4'S)-N-(7-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)-4H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine (21)

Compound Description: These compounds are α7 nicotinic acetylcholine receptor (nAChR) partial agonists that demonstrate cognitive-enhancing effects in rodents. They feature a 1-azabicyclo[2.2.2]octane core incorporated into a spiroimidate system with a fused pyrrolotriazine ring. []

Relevance: These compounds emphasize the significance of the 1-azabicyclo[2.2.2]octane system, shared with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, in developing compounds targeting the central nervous system. The incorporation of the spiroimidate and pyrrolotriazine moieties highlights the possibility for creating structurally diverse and potent ligands. []

(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a TLR7/8 antagonist under investigation for treating systemic autoimmune diseases like Sjögren’s syndrome and systemic lupus erythematosus. It features a bicyclo[2.2.2]octane moiety connected to a complex morpholine-3-carboxamide derivative incorporating pyrazolopyridine rings. []

Relevance: MHV370 shares the bicyclo[2.2.2]octane core with 4-{1-azabicyclo[2.2.2]octan-4-yl}aniline, highlighting the versatility of this structural motif in medicinal chemistry. The compound's complex structure and biological activity showcase the potential for developing novel therapeutics based on this scaffold. []

Properties

CAS Number

160132-43-4

Product Name

4-{1-azabicyclo[2.2.2]octan-4-yl}aniline

Molecular Formula

C13H18N2

Molecular Weight

202.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.